molecular formula C19H29N3O B10901446 2-(1-Adamantyl)-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]acetamide

2-(1-Adamantyl)-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]acetamide

Cat. No.: B10901446
M. Wt: 315.5 g/mol
InChI Key: MWLONDHRTBBNJL-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]acetamide is a complex organic compound that features both adamantane and pyrazole moieties. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms. This combination of structures imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]acetamide typically involves multiple steps, starting with the preparation of the adamantane and pyrazole precursors. One common method involves the alkylation of adamantane with a suitable halide, followed by the introduction of the pyrazole moiety through a condensation reaction. The final step often involves the acylation of the intermediate product to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate specific reaction steps. Additionally, purification techniques like recrystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the adamantane moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrazole ring or the adamantane framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or adamantane moieties.

Scientific Research Applications

2-(1-Adamantyl)-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]acetamide involves its interaction with specific molecular targets and pathways. The adamantane moiety provides structural stability, while the pyrazole ring can interact with biological macromolecules through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine: This compound shares the pyrazole moiety but lacks the adamantane structure.

    3-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)hydrazono]pentane-2,4-dione: Another pyrazole derivative with different functional groups.

    2-[(3,5-dimethyl-1-adamantyl)oxy]ethanamine: Contains the adamantane moiety but with different substituents.

Uniqueness

The uniqueness of 2-(1-Adamantyl)-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]acetamide lies in its combination of the adamantane and pyrazole structures, which imparts distinct chemical and physical properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C19H29N3O

Molecular Weight

315.5 g/mol

IUPAC Name

2-(1-adamantyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide

InChI

InChI=1S/C19H29N3O/c1-12-17(13(2)22(3)21-12)11-20-18(23)10-19-7-14-4-15(8-19)6-16(5-14)9-19/h14-16H,4-11H2,1-3H3,(H,20,23)

InChI Key

MWLONDHRTBBNJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)CC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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